5-(cyclopropanecarbonyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
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Overview
Description
5-(cyclopropanecarbonyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is a chemical compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(cyclopropanecarbonyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(cyclopropanecarbonyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(cyclopropanecarbonyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studying its effects on different biological systems.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for treating anxiety, insomnia, and other conditions.
Mechanism of Action
The mechanism of action of 5-(cyclopropanecarbonyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can enhance the inhibitory effects of GABA, leading to its anxiolytic and sedative effects .
Comparison with Similar Compounds
Similar Compounds
Chlordiazepoxide: Another benzodiazepine with similar anxiolytic and sedative properties.
Diazepam: Known for its muscle relaxant and anticonvulsant effects.
Lorazepam: Commonly used for its anxiolytic and sedative properties.
Uniqueness
5-(cyclopropanecarbonyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other benzodiazepines. These modifications can affect its binding affinity, metabolic stability, and overall efficacy .
Properties
Molecular Formula |
C14H16N2O2 |
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Molecular Weight |
244.29 g/mol |
IUPAC Name |
5-(cyclopropanecarbonyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C14H16N2O2/c1-9-8-13(17)15-11-4-2-3-5-12(11)16(9)14(18)10-6-7-10/h2-5,9-10H,6-8H2,1H3,(H,15,17) |
InChI Key |
RTSIQJJFQYKWGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC=C2N1C(=O)C3CC3 |
Origin of Product |
United States |
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